molecular formula C14H12BrFO2 B1466474 1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene CAS No. 1498016-46-8

1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene

Cat. No. B1466474
CAS RN: 1498016-46-8
M. Wt: 311.15 g/mol
InChI Key: WPKOISFRVYBYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It has a linear formula of BrC6H4F .

Physical and Chemical Properties The compound has a molecular weight of 175.00 . It has a refractive index (n20/D) of 1.527 (lit.) . The boiling point is 150 °C (lit.) and the melting point is -16 °C (lit.) . The density is 1.593 g/mL at 25 °C (lit.) .

Scientific Research Applications

Carbonic Anhydrase Inhibition

This class of compounds, including bromophenols and methoxyphenols, has been explored for their inhibitory effects on human carbonic anhydrase isozymes, which are crucial for various physiological processes. Such inhibitors can be valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Material Science and Optical Properties

Benzylideneaniline compounds, which share structural motifs with "1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene," have been synthesized and characterized for their nonlinear optical properties, suggesting potential applications in photonic devices and materials science (Subashini et al., 2021).

Synthetic Chemistry

Compounds structurally related to "1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene" have been employed in the synthesis of complex molecules, indicating their utility in constructing pharmacologically relevant structures or materials with specific functions. The synthetic pathways involve various chemical transformations such as bromination, hydrolysis, cyanidation, and esterification, showcasing their versatility in organic synthesis (Chen Bing-he, 2008).

Photodynamic Therapy for Cancer Treatment

New derivatives have been synthesized for use in photodynamic therapy, a treatment modality for cancer. These compounds are designed to generate singlet oxygen upon irradiation, a reactive oxygen species that can induce cell death in cancerous tissues (Pişkin et al., 2020).

Fluorine-Containing Polymers

Highly fluorinated monomers derived from similar bromophenols have been utilized to produce soluble, hydrophobic polyethers with low dielectric constants, suggesting applications in electronic materials where insulation properties are critical (Fitch et al., 2003).

Safety and Hazards

The compound is classified as Acute Tox. 4 Inhalation, Eye Irrit. 2, Flam. Liq. 3, and Skin Irrit. 2 . It has a flash point of 53 °C (closed cup) . Personal protective equipment recommended includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-bromo-2-fluoro-4-[(4-methoxyphenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c1-17-11-4-2-10(3-5-11)9-18-12-6-7-13(15)14(16)8-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKOISFRVYBYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-fluoro-4-(4-methoxybenzyloxy)-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.